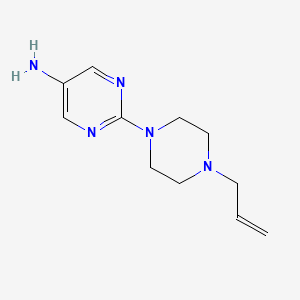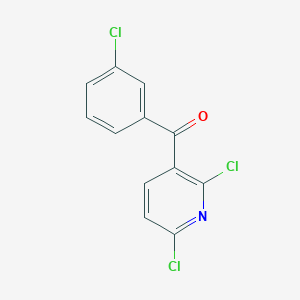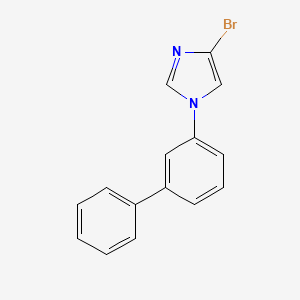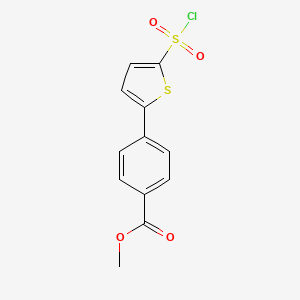
2-(6-Cyclohexyl-6-hydroxycyclohexa-2,4-dien-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Cyclohexylhydroxyphenylaceticacid is an organic compound characterized by the presence of a cyclohexyl group, a hydroxy group, and a phenylacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-Cyclohexylhydroxyphenylaceticacid typically involves the following steps:
Cyclohexylation: Introduction of the cyclohexyl group to the phenylacetic acid backbone.
Hydroxylation: Addition of a hydroxy group to the phenyl ring.
Industrial Production Methods: Industrial production methods often employ catalytic processes to enhance yield and efficiency. Common catalysts include transition metals such as palladium or nickel, which facilitate the cyclohexylation and hydroxylation reactions under controlled conditions.
Types of Reactions:
Oxidation: ®-Cyclohexylhydroxyphenylaceticacid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Substitution: The hydroxy group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
®-Cyclohexylhydroxyphenylaceticacid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-Cyclohexylhydroxyphenylaceticacid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Cyclohexylphenylaceticacid: Lacks the hydroxy group, resulting in different chemical properties and reactivity.
Hydroxyphenylaceticacid: Lacks the cyclohexyl group, affecting its biological activity and applications.
Uniqueness: ®-Cyclohexylhydroxyphenylaceticacid is unique due to the presence of both the cyclohexyl and hydroxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C14H20O3 |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
2-(6-cyclohexyl-6-hydroxycyclohexa-2,4-dien-1-yl)acetic acid |
InChI |
InChI=1S/C14H20O3/c15-13(16)10-12-8-4-5-9-14(12,17)11-6-2-1-3-7-11/h4-5,8-9,11-12,17H,1-3,6-7,10H2,(H,15,16) |
Clé InChI |
VIUBPJBHBABDOJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2(C=CC=CC2CC(=O)O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[N'-(2-methoxyphenyl)ureido]phenylacetic acid](/img/structure/B8334047.png)

![2-Bromo-1-[4-(hydroxymethyl)phenyl]ethanone](/img/structure/B8334054.png)




![4-[n-Acetyl-n-(dimethylaminocarbonylmethyl)-amino]-nitrobenzene](/img/structure/B8334108.png)



